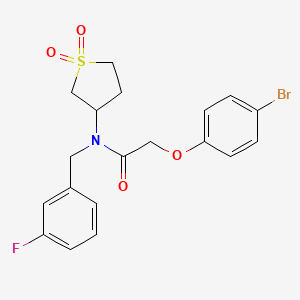

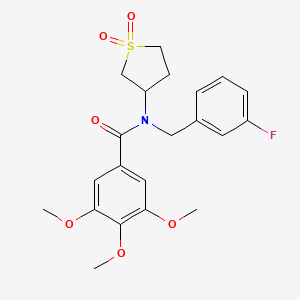

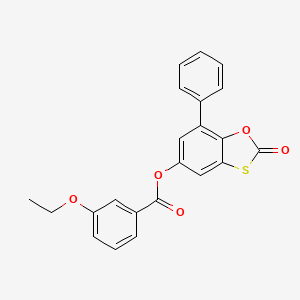

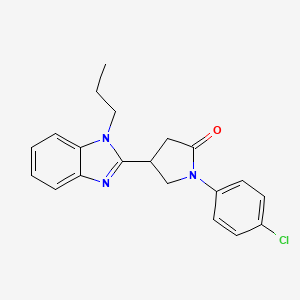

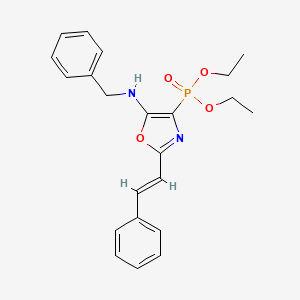

![molecular formula C28H28FN3O B11409611 4-[1-(4-tert-butylbenzyl)-1H-benzimidazol-2-yl]-1-(2-fluorophenyl)pyrrolidin-2-one](/img/structure/B11409611.png)

4-[1-(4-tert-butylbenzyl)-1H-benzimidazol-2-yl]-1-(2-fluorophenyl)pyrrolidin-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-[1-(4-tert-Butylbenzyl)-1H-benzimidazol-2-yl]-1-(2-Fluorophenyl)pyrrolidin-2-on ist eine komplexe organische Verbindung, die einen Benzimidazol-Kern, einen Pyrrolidinon-Ring und eine Fluorphenylgruppe aufweist.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 4-[1-(4-tert-Butylbenzyl)-1H-benzimidazol-2-yl]-1-(2-Fluorophenyl)pyrrolidin-2-on umfasst in der Regel mehrere Schritte:

Bildung des Benzimidazol-Kerns: Dies kann durch Kondensation von o-Phenylendiamin mit einem geeigneten Aldehyd oder Carbonsäurederivat unter sauren Bedingungen erreicht werden.

Einführung der tert-Butylbenzyl-Gruppe: Dieser Schritt beinhaltet die Alkylierung des Benzimidazol-Stickstoffs mit 4-tert-Butylbenzylchlorid in Gegenwart einer Base wie Kaliumcarbonat.

Bildung des Pyrrolidinon-Rings: Der Pyrrolidinon-Ring kann durch eine Cyclisierungsreaktion synthetisiert werden, an der ein geeignetes Amin und eine Carbonylverbindung beteiligt sind.

Anbindung der Fluorphenyl-Gruppe: Dieser letzte Schritt beinhaltet eine nucleophile Substitutionsreaktion, bei der die Fluorphenyl-Gruppe in den Pyrrolidinon-Ring eingeführt wird.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung würde wahrscheinlich eine Optimierung der oben genannten Syntheseschritte beinhalten, um die Ausbeute und Reinheit zu maximieren. Dies könnte die Verwendung von Durchflussreaktoren, Hochdurchsatz-Screening von Reaktionsbedingungen und fortschrittlichen Reinigungsverfahren wie Chromatographie umfassen.

Analyse Chemischer Reaktionen

Reaktionstypen

Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere am Benzimidazol-Kern oder am Pyrrolidinon-Ring.

Reduktion: Reduktionsreaktionen können die Carbonylgruppe im Pyrrolidinon-Ring angreifen.

Substitution: Die Fluorphenyl-Gruppe kann an nucleophilen aromatischen Substitutionsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden typischerweise verwendet.

Substitution: Nucleophile wie Amine oder Thiole können unter basischen Bedingungen verwendet werden.

Hauptprodukte

Oxidation: Produkte können Benzimidazol-N-Oxide oder hydroxylierte Derivate umfassen.

Reduktion: Reduzierte Formen des Pyrrolidinon-Rings, wie z. B. Pyrrolidine.

Substitution: Substituierte Derivate, bei denen das Fluoratom durch das Nucleophil ersetzt wird.

Wissenschaftliche Forschungsanwendungen

Chemie

Katalyse: Die Verbindung kann als Ligand in der Übergangsmetallkatalyse wirken.

Materialwissenschaften:

Biologie

Enzyminhibition: Der Benzimidazol-Kern ist bekannt für seine Fähigkeit, verschiedene Enzyme zu hemmen, was diese Verbindung zu einem Kandidaten für die Medikamentenentwicklung macht.

Antimikrobielle Aktivität: Potenzielle Verwendung als antimikrobielles Mittel aufgrund seiner strukturellen Ähnlichkeit mit bekannten bioaktiven Molekülen.

Medizin

Medikamentenentwicklung: Wird wegen seines Potenzials als Antikrebs- oder entzündungshemmendes Mittel untersucht.

Diagnostik: Mögliche Verwendung in der diagnostischen Bildgebung aufgrund seiner einzigartigen strukturellen Merkmale.

Industrie

Polymerkunde: Wird bei der Synthese von Spezialpolymeren mit einzigartigen Eigenschaften eingesetzt.

Wirkmechanismus

Die Verbindung übt ihre Wirkungen hauptsächlich durch Wechselwirkungen mit biologischen Makromolekülen aus. Der Benzimidazol-Kern kann an Enzymaktivitätszentren binden und deren Funktion hemmen. Die Fluorphenyl-Gruppe kann die Bindungsaffinität durch hydrophobe Wechselwirkungen erhöhen, während der Pyrrolidinon-Ring an Wasserstoffbrückenbindungen und anderen nicht-kovalenten Wechselwirkungen teilnehmen kann.

Wissenschaftliche Forschungsanwendungen

4-{1-[(4-TERT-BUTYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(2-FLUOROPHENYL)PYRROLIDIN-2-ONE has several scientific research applications:

Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent due to its unique structure and possible biological activity.

Materials Science: Its complex structure may make it suitable for use in the development of new materials with specific properties, such as fluorescence or conductivity.

Biological Studies: It can be used as a probe or marker in various biological assays to study cellular processes and interactions.

Wirkmechanismus

The mechanism of action of 4-{1-[(4-TERT-BUTYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(2-FLUOROPHENYL)PYRROLIDIN-2-ONE would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect . The pathways involved could include signal transduction, gene expression, or metabolic processes .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Benzimidazol-Derivate: Verbindungen wie Albendazol und Mebendazol, die als Antiparasitika verwendet werden.

Fluorphenyl-Verbindungen: Fluoxetin, ein bekanntes Antidepressivum, enthält eine Fluorphenyl-Gruppe.

Pyrrolidinon-Derivate: Piracetam, ein Nootropikum, enthält einen Pyrrolidinon-Ring.

Einzigartigkeit

4-[1-(4-tert-Butylbenzyl)-1H-benzimidazol-2-yl]-1-(2-Fluorophenyl)pyrrolidin-2-on ist aufgrund der Kombination seiner strukturellen Motive einzigartig, die ihm ein eigenes Set an chemischen und biologischen Eigenschaften verleihen. Das Vorhandensein der tert-Butylbenzyl-Gruppe erhöht seine Lipophilie, was möglicherweise seine Bioverfügbarkeit und Membranpermeabilität verbessert.

Eigenschaften

Molekularformel |

C28H28FN3O |

|---|---|

Molekulargewicht |

441.5 g/mol |

IUPAC-Name |

4-[1-[(4-tert-butylphenyl)methyl]benzimidazol-2-yl]-1-(2-fluorophenyl)pyrrolidin-2-one |

InChI |

InChI=1S/C28H28FN3O/c1-28(2,3)21-14-12-19(13-15-21)17-32-25-11-7-5-9-23(25)30-27(32)20-16-26(33)31(18-20)24-10-6-4-8-22(24)29/h4-15,20H,16-18H2,1-3H3 |

InChI-Schlüssel |

IZINBGRQXPCJHB-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=CC=C5F |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(hexyloxy)-3-methoxyphenyl]-3-(2-hydroxyphenyl)-5-(3-methoxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11409538.png)

![6,8-dimethyl-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11409560.png)

![7-(3-chlorophenyl)-3-hydroxy-3-(3-methoxyphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B11409566.png)

![6-(2-Methylphenyl)-3-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11409582.png)

![4-[3-ethoxy-4-(3-methylbutoxy)phenyl]-3-(2-hydroxyphenyl)-5-(3-hydroxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11409588.png)

![8-{4-[(4-Methylphenyl)sulfonyl]-2-(propylsulfonyl)-1,3-thiazol-5-yl}-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B11409594.png)

![Methyl 2-({[5-chloro-2-(propylsulfonyl)pyrimidin-4-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11409607.png)